1-Benzyl-2,4,5-tribromo-1H-imidazole 1-Benzyl-2,4,5-tribromo-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 31250-80-3
VCID: VC2427116
InChI: InChI=1S/C10H7Br3N2/c11-8-9(12)15(10(13)14-8)6-7-4-2-1-3-5-7/h1-5H,6H2
SMILES: C1=CC=C(C=C1)CN2C(=C(N=C2Br)Br)Br
Molecular Formula: C10H7Br3N2
Molecular Weight: 394.89 g/mol

1-Benzyl-2,4,5-tribromo-1H-imidazole

CAS No.: 31250-80-3

Cat. No.: VC2427116

Molecular Formula: C10H7Br3N2

Molecular Weight: 394.89 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-2,4,5-tribromo-1H-imidazole - 31250-80-3

Specification

CAS No. 31250-80-3
Molecular Formula C10H7Br3N2
Molecular Weight 394.89 g/mol
IUPAC Name 1-benzyl-2,4,5-tribromoimidazole
Standard InChI InChI=1S/C10H7Br3N2/c11-8-9(12)15(10(13)14-8)6-7-4-2-1-3-5-7/h1-5H,6H2
Standard InChI Key DPVXZXBHQWNJDP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN2C(=C(N=C2Br)Br)Br
Canonical SMILES C1=CC=C(C=C1)CN2C(=C(N=C2Br)Br)Br

Introduction

Chemical Structure and Identification

1-Benzyl-2,4,5-tribromo-1H-imidazole consists of a five-membered imidazole ring with three bromine atoms at positions 2, 4, and 5, and a benzyl group attached to nitrogen at position 1. This structural arrangement results in a compound with unique chemical and physical properties that make it valuable for various applications in organic chemistry and pharmaceutical research.

Basic Identification

The compound is identified by several standard chemical identifiers, which are summarized in Table 1.

Table 1: Chemical Identifiers of 1-Benzyl-2,4,5-tribromo-1H-imidazole

ParameterInformation
IUPAC Name1-benzyl-2,4,5-tribromoimidazole
CAS Number31250-80-3
Molecular FormulaC₁₀H₇Br₃N₂
Molecular Weight394.89 g/mol
MDL NumberMFCD03411958
InChIInChI=1S/C10H7Br3N2/c11-8-9(12)15(10(13)14-8)6-7-4-2-1-3-5-7/h1-5H,6H2
InChIKeyDPVXZXBHQWNJDP-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)CN2C(=C(N=C2Br)Br)Br

The structural features of this compound include an imidazole ring core, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The three bromine atoms attached to the imidazole ring significantly influence its electronic properties and reactivity, while the benzyl group attached to the nitrogen atom contributes to its lipophilicity and solubility characteristics .

Physical Properties

The physical properties of 1-Benzyl-2,4,5-tribromo-1H-imidazole are summarized in Table 2.

Table 2: Physical Properties of 1-Benzyl-2,4,5-tribromo-1H-imidazole

PropertyValue
Physical StateSolid
Melting Point60-62°C
Boiling PointNot specified
SolubilitySoluble in most organic solvents
XLogP34.7
Complexity209
Hydrogen Bond Acceptor Count1
Rotatable Bond Count2
Heavy Atom Count15

The compound's melting point range of 60-62°C indicates its solid state at room temperature . The XLogP3 value of 4.7 suggests that the compound is highly lipophilic, which affects its solubility in aqueous and organic media and its potential for membrane permeability . This property is particularly relevant for its applications in pharmaceutical research.

Synthesis Methods

Several synthetic routes have been established for the preparation of 1-Benzyl-2,4,5-tribromo-1H-imidazole. The most common approaches involve the N-benzylation of 2,4,5-tribromoimidazole.

Synthetic Routes

A well-documented synthesis involves the reaction of 2,4,5-tribromoimidazole with benzyl chloride. This reaction typically requires basic conditions to facilitate the nucleophilic substitution reaction at the imidazole nitrogen .

Synthetic Route 1:

  • Starting materials: 2,4,5-Tribromoimidazole and Benzyl chloride

  • Reaction conditions: Sodium carbonate in N,N-dimethylformamide, heating

  • Yield: Approximately 90%

This synthetic approach was reported by Iddon, Brian; Khan, Nazir; and Lim, Bee Lan in the Journal of the Chemical Society, Perkin Transactions I (1987, pp. 1437-1444) .

Alternative Synthetic Approaches

While the direct N-benzylation of 2,4,5-tribromoimidazole is the most straightforward approach, alternative methods may involve:

  • Bromination of 1-benzylimidazole using bromine in suitable solvents

  • Sequential halogenation of 1-benzylimidazole to introduce bromine atoms at specific positions

  • Protection-deprotection strategies to achieve selective functionalization

These alternative approaches may offer advantages in terms of regioselectivity or yield depending on the specific requirements of the synthesis.

Chemical Reactivity and Properties

The chemical reactivity of 1-Benzyl-2,4,5-tribromo-1H-imidazole is largely determined by the presence of the three bromine substituents and the imidazole ring.

Reactivity Patterns

The presence of three bromine substituents at the 2, 4, and 5 positions of the imidazole ring significantly influences the compound's chemical properties and reactivity . Key reactivity patterns include:

  • Nucleophilic Substitution: The bromine atoms, particularly at the 2-position, can participate in nucleophilic substitution reactions due to their electrophilic nature.

  • Cross-Coupling Reactions: The compound can serve as an electrophilic partner in various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira reactions.

  • Electrophilic Aromatic Substitution: The imidazole ring, despite being deactivated by the bromine substituents, can still participate in certain electrophilic aromatic substitution reactions.

  • Coordination Chemistry: The nitrogen atoms in the imidazole ring can act as coordination sites for metals, potentially forming complexes with various metal ions.

Structural Characteristics

The structural features of 1-Benzyl-2,4,5-tribromo-1H-imidazole contribute significantly to its chemical behavior:

  • Imidazole Core: The imidazole ring is aromatic and contains both pyrrole-like and pyridine-like nitrogen atoms, giving it amphoteric properties.

  • Bromine Substituents: The three bromine atoms increase the compound's molecular weight and lipophilicity while also serving as leaving groups in various reactions.

  • Benzyl Group: The benzyl substituent on the nitrogen atom enhances the lipophilicity of the compound and may participate in additional reactions, such as oxidation or reduction of the benzylic position .

These structural characteristics make 1-Benzyl-2,4,5-tribromo-1H-imidazole a valuable building block for the synthesis of more complex molecules and contribute to its potential applications in various fields.

Applications

1-Benzyl-2,4,5-tribromo-1H-imidazole has several potential applications in chemistry, pharmaceutical research, and materials science.

Pharmaceutical Applications

The compound has potential applications in pharmaceutical research:

  • Pharmaceutical Testing Standard: Its well-defined structure and commercially available sources make it suitable for comparison with test samples to ensure their purity and identity.

  • Bioactive Compound Development: Imidazole derivatives in general possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. Halogenated imidazoles like 1-Benzyl-2,4,5-tribromo-1H-imidazole have shown potential as inhibitors in various biochemical pathways.

Research Applications

In research settings, the compound finds utility in:

  • Proteomics Research: Studies suggest the use of 1-Benzyl-2,4,5-tribromo-1H-imidazole in proteomics research, particularly for protein identification and characterization. Its affinity for specific amino acid residues allows for the selective enrichment of certain proteins, aiding in their subsequent analysis.

  • Synthetic Intermediate: The compound serves as a valuable precursor in organic synthesis, where the bromine substituents can be selectively replaced with other functional groups.

  • Materials Science: The brominated structure may impart unique electronic properties, making it suitable for specific applications in electronic materials .

ParameterInformation
GHS PictogramsGHS06 (Skull and crossbones)
Signal WordDanger
Hazard StatementsH301: Toxic if swallowed
H311: Toxic in contact with skin
H331: Toxic if inhaled
UN Number2811
Transport Class6.1 (Toxic substances)
Packing GroupIII
SupplierPack SizesPurityPrice Range (as of April 2025)Delivery Time
A2B Chem1g, 5g, 25gNot specified$63-$532In stock
LabSolu1g, 5g, 25gNot specified$707-$2,997Not specified
CookeChem1g, 5g, 25g95%RMB 272-2,454In stock
Cymit Quimica1g, 5g, 25g95%€118-5601-4 weeks

The compound is typically available in research-grade purity (≥95%) and in various package sizes to accommodate different research needs .

Typical Specifications

Commercial samples of 1-Benzyl-2,4,5-tribromo-1H-imidazole typically conform to the following specifications:

  • Appearance: Solid

  • Purity: ≥95%

  • Identity: Confirmed by spectroscopic methods (NMR, IR, MS)

  • Shelf life: Approximately 3 years (1095 days) when stored properly

The compound is typically characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), to confirm its identity and purity.

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